Diethyl 1,2-hydrazinedicarboxylate

Catalog No.
S773790
CAS No.
4114-28-7
M.F
C6H12N2O4
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 1,2-hydrazinedicarboxylate

CAS Number

4114-28-7

Product Name

Diethyl 1,2-hydrazinedicarboxylate

IUPAC Name

ethyl N-(ethoxycarbonylamino)carbamate

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C6H12N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)

InChI Key

JXMLAPZRDDWRRV-UHFFFAOYSA-N

SMILES

CCOC(=O)NNC(=O)OCC

Canonical SMILES

CCOC(=O)NNC(=O)OCC

Organic Synthesis:

  • DEHD can be used as a building block for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines. These heterocycles are important scaffolds found in many biologically active molecules and pharmaceuticals. For example, a study published in the journal "Tetrahedron Letters" explored the use of DEHD in the synthesis of substituted pyrazoles with potential anti-inflammatory properties.

Coordination Chemistry:

  • DEHD can act as a chelating ligand, meaning it can bind to metal ions through its nitrogen and oxygen atoms. This property allows it to be used in the formation of coordination complexes with various metals []. These complexes may have potential applications in areas such as catalysis, materials science, and medicinal chemistry.

Material Science:

  • Some studies have explored the use of DEHD in the synthesis of functional materials. For example, a study published in the journal "CrystEngComm" investigated the use of DEHD as a precursor for the preparation of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.

Diethyl 1,2-hydrazinedicarboxylate is a chemical compound with the molecular formula C₆H₁₂N₂O₄ and a molecular weight of 176.17 g/mol. It is classified as a diester of 1,2-hydrazinedicarboxylic acid, featuring two ethyl ester groups attached to the hydrazine backbone. This compound appears as a colorless to pale yellow liquid and has a density of approximately 1.324 g/cm³. Its structure includes two carboxylate groups, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry .

Currently, there is no well-established information on the specific mechanism of action of DEHD in any biological system.

DEHD should be handled with care in a laboratory setting due to the following potential hazards:

  • Skin and eye irritant: The amine groups in DEHD can irritate skin and eyes upon contact.
  • Suspected respiratory irritant: Inhalation of DE
Due to its functional groups. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 1,2-dihydrazines.
  • Mitsunobu Reaction: It serves as a nucleophile in the Mitsunobu reaction, facilitating the formation of alkyl aryl ethers.
  • Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis .

Diethyl 1,2-hydrazinedicarboxylate can be synthesized through several methods:

  • Esterification: The reaction of 1,2-hydrazinedicarboxylic acid with ethanol in the presence of an acid catalyst yields the diethyl ester.
  • Direct Hydrazinolysis: Treating diethyl malonate with hydrazine can also produce this compound.
  • Reactions with Ethyl Chloroformate: This method involves the reaction of hydrazine derivatives with ethyl chloroformate to yield the desired diester .

Diethyl 1,2-hydrazinedicarboxylate finds applications in various fields:

  • Organic Synthesis: It is used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic effects against cancer and other diseases.
  • Chemical Research: The compound serves as a reagent in various chemical transformations, including nucleophilic substitutions and condensation reactions .

Interaction studies involving diethyl 1,2-hydrazinedicarboxylate focus on its reactivity with biological molecules and other compounds. Research has shown that it can form complexes with metal ions, which may enhance its biological activity or alter its pharmacokinetic properties. Additionally, studies on its interactions with enzymes suggest potential inhibitory effects that warrant further exploration .

Diethyl 1,2-hydrazinedicarboxylate shares structural similarities with several other compounds, including:

Compound NameMolecular FormulaKey Characteristics
Diethyl MalonateC₆H₁₀O₄A diester used in organic synthesis; less reactive than diethyl 1,2-hydrazinedicarboxylate.
Diethyl SuccinateC₆H₁₀O₄Another diester; used in similar applications but lacks the hydrazine functionality.
Ethyl HydrazinecarboxylateC₅H₈N₂O₂Contains hydrazine but fewer carboxylic groups; different reactivity profile.

The uniqueness of diethyl 1,2-hydrazinedicarboxylate lies in its dual hydrazine and carboxylate functionalities, which allow for diverse reactivity patterns not typically seen in simpler esters or hydrazines. This makes it particularly valuable in synthetic chemistry and medicinal applications .

XLogP3

0.6

Melting Point

135.0 °C

Other CAS

4114-28-7

Wikipedia

1,2-Hydrazinedicarboxylic acid, diethyl ester

General Manufacturing Information

1,2-Hydrazinedicarboxylic acid, 1,2-diethyl ester: INACTIVE

Dates

Modify: 2023-08-15

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